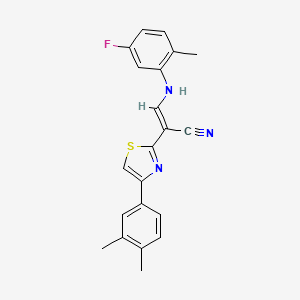

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile

Description

This compound is an acrylonitrile derivative featuring a thiazole ring substituted at the 4-position with a 3,4-dimethylphenyl group and an (E)-configured α,β-unsaturated nitrile moiety. The acrylonitrile scaffold is further functionalized with a 5-fluoro-2-methylphenylamino group at the β-position. The presence of electron-donating methyl groups (on the thiazole-attached aryl ring) and electron-withdrawing fluorine (on the anilino group) suggests a balance of electronic effects that may influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(5-fluoro-2-methylanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3S/c1-13-4-6-16(8-15(13)3)20-12-26-21(25-20)17(10-23)11-24-19-9-18(22)7-5-14(19)2/h4-9,11-12,24H,1-3H3/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITDDKZLCKFOQD-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)F)C)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)F)C)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The IUPAC name of the compound indicates the presence of a thiazole ring, an acrylonitrile group, and two phenyl substituents. The key structural features include:

- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Acrylonitrile Group : A vinyl nitrile that enhances the compound's reactivity.

- Substituted Phenyl Groups : The 3,4-dimethylphenyl and 5-fluoro-2-methylphenyl groups contribute to the compound's biological properties.

Molecular Formula and Weight

The molecular formula is , with a molecular weight of approximately 394.51 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. The following table summarizes key findings related to its anticancer activity:

The mechanism by which this compound exerts its anticancer effects may involve:

- Binding to Enzymes/Receptors : The compound likely interacts with specific enzymes or receptors involved in cell growth and apoptosis.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, particularly through modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. The following findings illustrate the antimicrobial efficacy:

| Study | Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|---|

| Staphylococcus aureus | 12 µg/mL | Bactericidal | |

| Escherichia coli | 15 µg/mL | Bacteriostatic |

These results indicate that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components. Key points regarding SAR for this compound include:

- Substituent Effects : The presence of electron-donating groups like methyl at specific positions on the phenyl rings enhances cytotoxicity.

- Thiazole Ring Importance : The thiazole moiety is essential for maintaining biological activity; modifications can significantly alter potency.

- Fluorine Substitution : The introduction of fluorine in the phenyl group has been linked to increased lipophilicity and improved cellular uptake.

Case Study 1: Anticancer Activity in Human Cell Lines

In a study assessing various thiazole derivatives, our compound was tested against human cancer cell lines such as A-431 (epidermoid carcinoma) and U251 (glioblastoma). Results indicated that it exhibited potent cytotoxic effects with IC50 values significantly lower than those observed for standard chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against common pathogens. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Comparison with Similar Compounds

The compound belongs to a broader class of acrylonitrile-thiazole hybrids. Below is a comparative analysis with structurally related analogs, focusing on substituent effects, synthesis, crystallography, and electronic properties.

Structural and Substituent Comparisons

Key Observations :

- Electronic Effects : The target compound’s 3,4-dimethylphenyl group provides electron-donating effects, contrasting with the electron-withdrawing nitro () or chloro () substituents in analogs. This impacts charge distribution and reactivity.

- Steric Effects : The 5-fluoro-2-methylphenyl group introduces moderate steric hindrance compared to the bulkier isobutyl () or butyl () groups, which may affect binding interactions in biological systems.

- Crystal Packing: Isostructural compounds with Cl vs. F substituents () exhibit nearly identical packing except for minor adjustments to accommodate halogen size. The target compound’s methyl groups may induce tighter packing due to reduced steric clash.

Electronic and Physicochemical Properties

- Solubility : The target compound’s methyl and fluorine substituents likely enhance lipophilicity compared to nitro- or methoxy-containing analogs (), which have higher polarity.

- Melting Points : Crystallinity is influenced by substituent symmetry. The dichlorophenyl analog () may exhibit higher melting points due to stronger van der Waals interactions, whereas the target compound’s asymmetric substituents could lower melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.